molecular formula C9H10N2O3S B6258254 7-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione CAS No. 616224-75-0

7-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Katalognummer B6258254
CAS-Nummer: 616224-75-0
Molekulargewicht: 226.3
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione, commonly referred to as EDBT, is a heterocyclic compound that has been studied for its potential applications in scientific research. EDBT has a unique structure that contains both a benzothiadiazine ring and a thione ring, and is synthesized from ethyl benzene and ethyl acetoacetate. This compound has been investigated for its ability to act as a catalyst in various chemical reactions, as well as its potential use in drug development.

Wissenschaftliche Forschungsanwendungen

EDBT has been studied for its potential applications in scientific research. It has been investigated for its ability to act as a catalyst in various chemical reactions, including the synthesis of organic compounds and the formation of new chemical bonds. Additionally, EDBT has been studied for its potential use in drug development. It has been shown to have potential as an anti-cancer agent, as well as an anti-inflammatory agent. Additionally, EDBT has been investigated for its potential in the treatment of neurological disorders, such as Alzheimer’s disease.

Wirkmechanismus

The mechanism of action of EDBT is not fully understood. However, it is thought that the benzothiadiazine ring of EDBT is able to interact with various proteins and enzymes in the body, leading to changes in the biochemical and physiological processes of the body. Additionally, EDBT has been shown to interact with various receptors in the body, leading to changes in the activity of those receptors.
Biochemical and Physiological Effects
EDBT has been shown to have a variety of biochemical and physiological effects. It has been shown to interact with various proteins and enzymes in the body, leading to changes in their activity. Additionally, EDBT has been shown to interact with various receptors in the body, leading to changes in their activity. These changes can lead to changes in the body’s biochemical and physiological processes.

Vorteile Und Einschränkungen Für Laborexperimente

The use of EDBT in laboratory experiments has a number of advantages. It is a highly efficient and cost-effective way to synthesize organic compounds and form new chemical bonds. Additionally, EDBT is relatively stable and can be stored for long periods of time without significant degradation. However, there are some limitations to the use of EDBT in laboratory experiments. EDBT is highly toxic and should be handled with care. Additionally, EDBT is a relatively new compound and the full range of its potential applications is still being investigated.

Zukünftige Richtungen

As EDBT is a relatively new compound, there are a number of potential future directions for research. One potential future direction is to further investigate the mechanism of action of EDBT and its potential applications in drug development. Additionally, further research could be done to investigate the potential of EDBT as an anti-cancer agent, as well as its potential use in the treatment of neurological disorders. Additionally, further research could be done to investigate the potential of EDBT as a catalyst in various chemical reactions. Finally, further research could be done to investigate the potential of EDBT as an antioxidant, as well as its potential use in the treatment of inflammation.

Synthesemethoden

EDBT is synthesized from ethyl benzene and ethyl acetoacetate through a condensation reaction. The reaction is catalyzed by sulfuric acid and involves the formation of an intermediate product, ethyl benzothiazol-2-yl ketone. This intermediate product is then further reacted with ethyl acetoacetate to form EDBT. This reaction is highly efficient and yields a high yield of EDBT.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione involves the condensation of 2-aminobenzenesulfonamide with ethyl acetoacetate followed by cyclization and oxidation steps.", "Starting Materials": [ "2-aminobenzenesulfonamide", "ethyl acetoacetate", "sodium ethoxide", "sulfuric acid", "hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 2-aminobenzenesulfonamide in ethanol and add ethyl acetoacetate and sodium ethoxide. Heat the mixture under reflux for several hours to allow for the condensation reaction to occur.", "Step 2: Cool the reaction mixture and add sulfuric acid to acidify the solution. This will cause the intermediate product to cyclize and form a 1,2,4-benzothiadiazine-1,1-dioxide derivative.", "Step 3: Oxidize the 1,2,4-benzothiadiazine-1,1-dioxide derivative using hydrogen peroxide to form the final product, 7-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione." ] }

CAS-Nummer

616224-75-0

Produktname

7-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Molekularformel

C9H10N2O3S

Molekulargewicht

226.3

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.